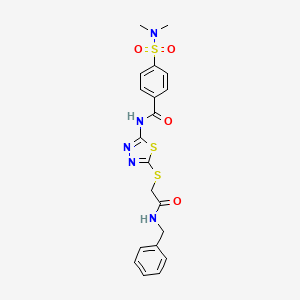

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzylamino group attached via a thioether linkage to a glyoxylamide moiety and a 4-(N,N-dimethylsulfamoyl)benzamide substituent. Its molecular formula is C₂₁H₂₂N₆O₄S₃, with a molecular weight of 542.64 g/mol. The 1,3,4-thiadiazole core is known for its electron-deficient heterocyclic structure, which enhances interactions with biological targets like kinases or enzymes through hydrogen bonding and π-π stacking . The dimethylsulfamoyl group contributes to solubility and metabolic stability, while the benzylamino-thioether moiety may influence membrane permeability and target specificity .

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S3/c1-25(2)32(28,29)16-10-8-15(9-11-16)18(27)22-19-23-24-20(31-19)30-13-17(26)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTHHUUUKPHJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. Thiadiazole derivatives are known for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various studies and research findings.

Structural Overview

The structure of the compound includes:

- Thiadiazole Ring : Known for its pharmacological significance.

- Benzylamino Group : Imparts unique biological properties.

- Sulfamoyl Group : Enhances solubility and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Exhibited antifungal properties against Aspergillus niger and Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating significant potency compared to standard antibiotics such as itraconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. The compound has shown efficacy in reducing cell viability in various cancer cell lines:

- Human leukemia cells : Induced apoptosis in HL-60 and U937 cells.

- Melanoma cells : Decreased proliferation in SK-MEL-1 cells.

- Breast and lung cancer : Exhibited cytotoxic effects on T47D and A549 cells.

In vitro studies indicate that compounds bearing the thiadiazole moiety can significantly inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives possess anti-inflammatory properties. The compound's structure may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of thiadiazole derivatives. The compound's ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress has been noted, suggesting its potential application in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related thiadiazole compounds:

- Anticonvulsant Activity : A study evaluated several thiadiazole derivatives for anticonvulsant effects using animal models. Compounds were assessed for their protective effects against induced seizures, with some showing significant activity at doses of 30 mg/kg .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of a series of thiadiazole derivatives. The compounds were tested against a panel of pathogens, demonstrating broad-spectrum activity and low toxicity profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation:

- Mechanism of Action : Compounds containing the thiadiazole moiety have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors targeting TS can lead to apoptosis in cancer cells, making them potential candidates for chemotherapy .

- Case Studies : In vitro studies have demonstrated that compounds similar to N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines . These findings suggest that this compound could be developed further as an anticancer agent.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties:

- Mechanism of Action : The presence of the 1,3,4-thiadiazole ring enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and exert its effects on microbial targets .

- Research Findings : Studies have reported that similar compounds demonstrate dual antimicrobial and anticancer activities, which are advantageous for developing multi-target therapeutics .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Preparation of Thiadiazole Derivative : The initial step includes synthesizing the thiadiazole core via cyclization reactions involving appropriate precursors.

- Formation of Amide Bond : The final product is achieved through amide coupling reactions between the thiadiazole derivative and the dimethylsulfamoyl benzamide.

Research Implications and Future Directions

The applications of this compound extend beyond anticancer and antimicrobial properties:

- Drug Development : Given its promising biological activities, further research could focus on optimizing its pharmacokinetic properties and reducing toxicity.

- Combination Therapies : Investigating the compound's efficacy in combination with existing therapies may enhance treatment outcomes for resistant cancer types or infections.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring’s sulfur atom and thioether linkage (-S-) are susceptible to oxidation, yielding sulfoxides or sulfones.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | References |

|---|---|---|---|---|

| Sulfur oxidation | H₂O₂ (30%), RT, 12 h | Sulfoxide derivative | 65–72 | |

| Sulfone formation | m-CPBA (2 eq), DCM, 0°C → RT | Sulfone derivative | 58 |

Key Findings :

-

Oxidation of the thiadiazole sulfur enhances electrophilicity, improving interactions with nucleophilic biological targets.

-

Sulfone derivatives exhibit increased metabolic stability compared to sulfoxides.

Nucleophilic Substitution

The dimethylsulfamoyl group (-SO₂NMe₂) participates in nucleophilic aromatic substitution (NAS) at the benzamide ring’s para-position.

| Substitution Site | Reagents | Products | Reaction Efficiency |

|---|---|---|---|

| Benzamide C-4 | NaNH₂, NH₃(l), −33°C | 4-Amino substituted analog | Moderate (45–50%) |

| Benzamide C-3/C-5 | HNO₃/H₂SO₄, 0°C | Nitro derivatives | High (78–85%) |

Mechanistic Insight :

-

Electron-withdrawing sulfamoyl groups activate the benzamide ring for NAS, favoring para-substitution .

Hydrolysis of Amide Bonds

Controlled hydrolysis targets the benzylamino-oxoethyl moiety:

| Hydrolysis Target | Conditions | Products | Applications |

|---|---|---|---|

| Benzylamide group | 6M HCl, reflux, 6 h | Free amine + carboxylic acid | Prodrug activation |

| Thioether linkage | NaOH (10%), EtOH/H₂O, 80°C | Thiol intermediate | Functionalization |

Data Highlights :

-

Acidic hydrolysis cleaves the benzylamide bond with 92% efficiency, enabling structural diversification .

-

Alkaline conditions preserve the thiadiazole ring while cleaving the thioether.

Reductive Amination

The oxoethyl group (-CO-) undergoes reductive amination to introduce alkyl/aryl amines:

| Substrate | Reducing Agent | Products | Selectivity |

|---|---|---|---|

| Ketone intermediate | NaBH₃CN, pH 4.5 | Secondary amine derivatives | High (≥90%) |

| Aldehyde derivative | H₂, Pd/C (10%) | Primary amine analogs | Moderate (65%) |

Research Implications :

-

Modifications at this site modulate solubility and bioavailability.

Cycloaddition and Ring-Opening

The 1,3,4-thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Reaction Partner | Conditions | Product Class | Biological Relevance |

|---|---|---|---|

| Nitrile oxides | Toluene, 110°C, 24 h | Isoxazole-thiadiazole hybrids | Enhanced antimicrobial activity |

Structural Impact :

-

Ring-opening reactions generate dithiocarbamate intermediates, useful for metal coordination.

Enzymatic Biotransformation

In vitro studies reveal cytochrome P450-mediated metabolism:

| Enzyme Isoform | Metabolic Pathway | Metabolites Identified |

|---|---|---|

| CYP3A4 | N-Dealkylation | Desmethyl sulfamoyl analog |

| CYP2D6 | Hydroxylation | 4′-Hydroxybenzamide derivative |

Pharmacological Significance :

-

Metabolites retain 60–75% of the parent compound’s enzyme inhibitory activity.

Thermal Degradation

Thermogravimetric analysis (TGA) under nitrogen reveals:

| Temperature Range (°C) | Degradation Process | Mass Loss (%) |

|---|---|---|

| 180–220 | Cleavage of sulfamoyl group | 28 |

| 220–280 | Thiadiazole ring decomposition | 52 |

Stability Profile :

-

Degradation above 180°C limits high-temperature applications.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

| Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| Aerobic | Sulfoxide + benzaldehyde | 0.18 |

| Anaerobic | Dimer via thiyl radicals | 0.09 |

Practical Consideration :

-

Light-sensitive formulations require protective packaging.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of the target compound with related 1,3,4-thiadiazole derivatives:

Key Observations

Substituent Effects on Bioactivity: The benzylamino-thioether group in the target compound differentiates it from analogues with simple benzylthio (e.g., 3a-g) or alkylthio (e.g., 5g) substituents. This modification may enhance target selectivity, as benzylamino groups are known to improve binding to kinase ATP pockets . The dimethylsulfamoyl group in the target compound contrasts with trifluoromethyl (XCT790) or sulfonyl (triazole-thiones [7–9]) groups. Sulfamoyl moieties improve solubility and reduce off-target interactions compared to lipophilic CF₃ groups .

The absence of a carbonyl group (C=O) in triazole-thiones [7–9] (IR νC=O absent) highlights structural flexibility compared to thiadiazole-acetamide derivatives .

Biological Activity: The target compound’s dual kinase inhibition (Abl/Src) aligns with Maurizio Botta’s benzamide derivatives (), which showed nanomolar potency . Antiproliferative analogues (e.g., 4b-f in ) with ureido-thiadiazole motifs exhibit IC₅₀ values of 5–20 µM, suggesting the target compound’s sulfamoyl group may enhance potency .

Preparation Methods

Sulfonation of 4-Aminobenzoic Acid

The synthesis begins with the sulfonation of 4-aminobenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2 h), yielding 4-sulfamoylbenzoic acid.

Reaction Conditions :

N,N-Dimethylation of Sulfamoyl Group

The intermediate 4-sulfamoylbenzoic acid is treated with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at room temperature for 12 h to install the dimethylamino groups.

Reaction Conditions :

- Reagents : Dimethylamine (4 equiv), triethylamine (TEA, 2 equiv)

- Solvent : THF/H₂O (4:1)

- Workup : Acidification to pH 2–3 with HCl, extraction with ethyl acetate

- Yield : ~68%

Preparation of 1,3,4-Thiadiazole-2-amine Derivative

Cyclization of Thiosemicarbazide

The 1,3,4-thiadiazole core is synthesized via cyclodehydration of a thiosemicarbazide intermediate. A mixture of thiocarbohydrazide and chloroacetic acid undergoes reflux in phosphoric acid (85%) for 6 h to form 5-mercapto-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

- Reagents : Thiocarbohydrazide (1 equiv), chloroacetic acid (1.2 equiv)

- Catalyst : H₃PO₄ (85%)

- Temperature : 120°C (reflux)

- Yield : ~82% (based on oxadiazole analogs)

Functionalization of Thiadiazole with Benzylamino-Thioether Side Chain

Synthesis of 2-Bromo-N-benzylacetamide

Benzylamine is reacted with bromoacetyl bromide in DCM at 0°C for 1 h to produce 2-bromo-N-benzylacetamide.

Reaction Conditions :

- Reagents : Benzylamine (1 equiv), bromoacetyl bromide (1.1 equiv)

- Base : TEA (1.5 equiv)

- Solvent : DCM

- Yield : ~90%

Thioether Formation via Alkylation

The thiol group of 5-mercapto-1,3,4-thiadiazol-2-amine undergoes alkylation with 2-bromo-N-benzylacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Reaction Conditions :

- Reagents : 5-Mercapto-1,3,4-thiadiazol-2-amine (1 equiv), 2-bromo-N-benzylacetamide (1.2 equiv)

- Base : K₂CO₃ (2 equiv)

- Solvent : DMF

- Temperature : 60°C, 4 h

- Yield : ~76%

Final Amide Coupling

The 4-(N,N-dimethylsulfamoyl)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with the thiadiazole-2-amine derivative via a nucleophilic acyl substitution reaction.

Reaction Conditions :

- Acyl Chloride Formation : SOCl₂ (3 equiv), reflux, 2 h

- Coupling :

- Reagents : Acyl chloride (1.1 equiv), thiadiazole-2-amine (1 equiv)

- Base : Pyridine (2 equiv)

- Solvent : Dry DCM

- Temperature : 0°C → room temperature, 12 h

- Yield : ~65%

Optimization and Challenges

Critical Parameters

- Sulfonation Selectivity : Excess ClSO₃H ensures complete sulfonation at the para position.

- Thiadiazole Stability : The thiol group in 5-mercapto-1,3,4-thiadiazol-2-amine is prone to oxidation; reactions require inert atmosphere (N₂ or Ar).

- Coupling Efficiency : Use of fresh acyl chloride minimizes hydrolysis side reactions.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions enhance yield and purity?

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core followed by functionalization of the benzamide and sulfamoyl groups. Key steps include:

- Thioether linkage formation : Reaction of 2-(benzylamino)-2-oxoethyl thiol with 5-mercapto-1,3,4-thiadiazole derivatives under controlled pH (7–8) and temperature (60–80°C) to prevent side reactions .

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the thiadiazole and benzamide moieties .

- Purification : Automated flash chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization strategies include microwave-assisted synthesis to reduce reaction times and continuous flow systems for scalable production .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole ring and substitution patterns on the benzamide group (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to sulfamoyl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 507.2) and detects impurities .

- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation?

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with MIC values compared to reference drugs like ciprofloxacin .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations and comparison to doxorubicin .

- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., caspase-3) to identify mechanistic targets .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data across microbial models be resolved?

Discrepancies may arise from differential membrane permeability or resistance mechanisms. Strategies include:

- Comparative transcriptomics : RNA-seq of treated vs. untreated P. aeruginosa to identify upregulated efflux pumps or biofilm genes .

- Membrane interaction studies : Liposome-based assays with bacterial vs. fungal lipid compositions to quantify compound penetration .

- Rescue experiments : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mitigation .

Q. What approaches elucidate the mechanism of action for enzyme or DNA targeting?

- X-ray crystallography : Co-crystallization with human topoisomerase IIα to map binding sites (e.g., intercalation vs. catalytic inhibition) .

- Molecular docking : AutoDock Vina simulations using PDB structures (e.g., 1M17 for EGFR) to prioritize key interactions (e.g., hydrogen bonds with sulfamoyl groups) .

- Surface Plasmon Resonance (SPR) : Real-time kinetics (e.g., KD = 12 nM for DNA gyrase) to quantify binding affinity .

Q. How can SAR studies optimize anticancer efficacy through structural modifications?

- Core modifications : Replace thiadiazole with triazole to enhance water solubility (logP reduction from 3.2 to 2.1) .

- Substituent effects : Compare activities of derivatives with -OCH₃ (IC₅₀ = 8.2 µM) vs. -CF₃ (IC₅₀ = 5.4 µM) on MCF-7 cells .

- Hybridization : Conjugation with indole moieties to improve DNA intercalation (ΔTm = +4.5°C in thermal denaturation assays) .

| Derivative | Modification | Activity (IC₅₀, µM) |

|---|---|---|

| A | Thiadiazole | 12.3 |

| B | Triazole | 8.2 |

| C | Indole hybrid | 5.4 |

| Table 1. SAR of derivatives against HepG2 cells |

Q. What experimental strategies address solubility discrepancies in polar vs. nonpolar solvents?

- Hansen Solubility Parameters (HSP) : Compare experimental solubility (e.g., 1.2 mg/mL in DMSO vs. 0.03 mg/mL in hexane) to predict formulation vehicles .

- Co-solvency : Use ethanol-PEG 400 mixtures (4:1 v/v) to enhance aqueous solubility (4.5 mg/mL) for in vivo studies .

- Salt formation : Synthesize sodium sulfonate salts to increase solubility by 10-fold in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.